Cas no 2361656-62-2 (N-1-(1-phenylcyclobutyl)ethylprop-2-enamide)
N-1-(1-phenylcyclobutyl)ethylprop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- 2361656-62-2
- EN300-26576192
- N-[1-(1-Phenylcyclobutyl)ethyl]prop-2-enamide
- Z3024768257
- N-[1-(1-Phenylcyclobutyl)ethyl]-2-propenamide
- N-1-(1-phenylcyclobutyl)ethylprop-2-enamide
-
- Inchi: 1S/C15H19NO/c1-3-14(17)16-12(2)15(10-7-11-15)13-8-5-4-6-9-13/h3-6,8-9,12H,1,7,10-11H2,2H3,(H,16,17)
- InChI Key: VCZPMSPPAKPSHY-UHFFFAOYSA-N
- SMILES: C(NC(C1(C2=CC=CC=C2)CCC1)C)(=O)C=C
Computed Properties
- Exact Mass: 229.146664230g/mol
- Monoisotopic Mass: 229.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- Density: 1.043±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 400.2±18.0 °C(Predicted)
- pka: 14.59±0.46(Predicted)
N-1-(1-phenylcyclobutyl)ethylprop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26576192-0.05g |
N-[1-(1-phenylcyclobutyl)ethyl]prop-2-enamide |
2361656-62-2 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-1-(1-phenylcyclobutyl)ethylprop-2-enamide Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on N-1-(1-phenylcyclobutyl)ethylprop-2-enamide
N-1-(1-phenylcyclobutyl)ethylprop-2-enamide (CAS No. 2361656-62-2): A Comprehensive Overview
N-1-(1-phenylcyclobutyl)ethylprop-2-enamide (CAS No. 2361656-62-2) is a specialized organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields. This compound, often referred to in scientific literature by its systematic name, features a phenylcyclobutyl moiety linked to an ethylprop-2-enamide group, making it a subject of interest for researchers and industry professionals alike.
The molecular structure of N-1-(1-phenylcyclobutyl)ethylprop-2-enamide combines aromatic and aliphatic components, which contribute to its distinct chemical behavior. The phenylcyclobutyl ring provides stability, while the ethylprop-2-enamide side chain introduces reactivity, particularly in polymerization and cross-linking reactions. This dual nature makes the compound a versatile intermediate in organic synthesis and material science.
Recent trends in the chemical industry highlight a growing demand for novel N-substituted acrylamides, with N-1-(1-phenylcyclobutyl)ethylprop-2-enamide being no exception. Researchers are exploring its potential in advanced polymer formulations, where its ability to form stable networks could enhance material properties such as durability and thermal resistance. Additionally, its compatibility with other monomers makes it a valuable component in copolymer systems.
One of the most frequently asked questions about N-1-(1-phenylcyclobutyl)ethylprop-2-enamide relates to its synthesis. The compound is typically prepared through a multi-step process involving the reaction of 1-phenylcyclobutane-1-carboxylic acid with ethylamine, followed by acrylation. This method ensures high purity and yield, making it suitable for industrial-scale production. Alternative synthetic routes are also being investigated to optimize efficiency and reduce environmental impact.
In the context of sustainability, N-1-(1-phenylcyclobutyl)ethylprop-2-enamide aligns with the broader shift toward greener chemistry. Its potential applications in biodegradable polymers and eco-friendly coatings are particularly promising. As industries seek alternatives to traditional petrochemical-derived materials, compounds like this are gaining traction for their reduced environmental footprint.
The pharmaceutical sector has also shown interest in N-1-(1-phenylcyclobutyl)ethylprop-2-enamide, albeit cautiously. While not a drug itself, its structural features make it a candidate for further exploration in drug design, particularly in the development of novel small-molecule therapeutics. Researchers are investigating its potential as a scaffold for targeting specific biological pathways, though extensive studies are needed to validate these applications.
From a commercial perspective, the market for N-1-(1-phenylcyclobutyl)ethylprop-2-enamide is still emerging. However, its unique properties and versatility suggest a bright future. Suppliers and manufacturers are increasingly listing this compound in their catalogs, catering to the growing demand from academic and industrial researchers. Pricing and availability vary depending on purity and scale, but it is generally accessible for laboratory use.
Safety and handling of N-1-(1-phenylcyclobutyl)ethylprop-2-enamide follow standard laboratory protocols. While not classified as highly hazardous, proper personal protective equipment (PPE) and ventilation are recommended during handling. Material Safety Data Sheets (MSDS) provide detailed guidelines for storage and disposal, ensuring compliance with regulatory standards.
In summary, N-1-(1-phenylcyclobutyl)ethylprop-2-enamide (CAS No. 2361656-62-2) represents a fascinating intersection of chemistry and innovation. Its structural uniqueness, coupled with its potential applications in materials science and beyond, makes it a compound worth watching. As research progresses and new uses are discovered, its role in advancing technology and sustainability is likely to expand.
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